![molecular formula C9H18ClN B1445673 Spiro[3.5]nonan-1-amine hydrochloride CAS No. 1803611-33-7](/img/structure/B1445673.png)
Spiro[3.5]nonan-1-amine hydrochloride
Overview
Description
Spiro[3.5]nonan-1-amine hydrochloride is a chemical compound with the molecular formula C9H18ClN . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of Spiro[3.5]nonan-1-amine hydrochloride is characterized by a spirocyclic framework, which is a type of cyclic compound where two rings share a single atom .Physical And Chemical Properties Analysis
Spiro[3.5]nonan-1-amine hydrochloride is a powder at room temperature . Its molecular weight is 175.7 .Scientific Research Applications
Antiviral Activity
- Spiro compounds related to Spiro[3.5]nonan-1-amine hydrochloride have been investigated for their antiviral activities. A study found that certain aminoadamantane derivatives exhibited significant inhibitory effects against the cytopathicity of the influenza A virus (Kolocouris et al., 1994).
Synthesis of Spiro Heterocyclic Compounds
- Research involving the condensation of N-substituted 3-azabicyclo[3.3.1]nonan-9-ones with various binucleophiles led to the formation of spiro heterocyclic compounds, highlighting the versatility of these compounds in chemical synthesis (Moskalenko & Boev, 2009).
Asymmetric Synthesis of Drug-like Compounds
- A study reported the asymmetric synthesis of functionalized spiro[chroman-3,3'-indolin]-2'-ones, which are drug-like compounds containing multiple stereocenters. These compounds were synthesized using a reflexive-Michael reaction and were transformed into various spiranes (Ramachary et al., 2014).
Novel Polyimides with High Organosolubility and Optical Transparency
- The synthesis of novel polyimides derived from spiro compounds was explored, demonstrating their high organosolubility and optical transparency. These properties make them suitable for various industrial applications (Zhang et al., 2011).
Biological Activity of Bicyclic Isoxazoline Derivatives
- Bicyclic isoxazoline derivatives containing spiro-fused or 1,2-annelated cyclooctane fragments were synthesized and evaluated for their antiviral, antibacterial, antifungal, and antiproliferative properties. These studies provide insights into the potential biomedical applications of spiro compounds (Sedenkova et al., 2022).
Reactions Involving Spiro Complexes
- Research on the reactivity of spiro complexes, such as the formation and transformation of spirophosphoranes and nucleophilic displacement in spiro complexes, contributes to our understanding of their chemical behavior and potential applications (Laurenço & Burgada, 1976; Buncel et al., 1980)(Buncel et al., 1981).
Synthesis of Spiro Compounds in Water
- An environmentally friendly method was developed for the synthesis of spiro compounds in water, demonstrating the potential for greener chemical processes (Dabiri et al., 2011).
Safety and Hazards
Spiro[3.5]nonan-1-amine hydrochloride is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
spiro[3.5]nonan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-8-4-7-9(8)5-2-1-3-6-9;/h8H,1-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPYUUBEDNAASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.5]nonan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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